molecular formula C18H12ClNO4 B497556 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate CAS No. 899997-39-8

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

Cat. No. B497556
CAS RN: 899997-39-8
M. Wt: 341.7g/mol
InChI Key: FELOMABFBSRQMV-UHFFFAOYSA-N
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Description

“4-chlorophenyl 2-hydroxy-4-quinolinecarboxylate” is a chemical compound with the molecular formula C16H10ClNO3 and a molecular weight of 299.71 . It is also known as "4-Quinolinecarboxylic acid, 1,2-dihydro-2-oxo-, 4-chlorophenyl ester" .

Scientific Research Applications

Histone Deacetylase Inhibition for Cancer Therapy

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate: derivatives have been studied as novel histone deacetylase (HDAC) inhibitors . HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes, inducing apoptosis in cancer cells. The compound’s structure allows it to form strong hydrophobic interactions with residues in the HDAC active site, making it a potential candidate for anticancer drug development .

Antiproliferative Effects on Cancer Cell Lines

The derivatives of this compound have shown significant antiproliferative potency in vitro. They induce G2/M cell cycle arrest and promote apoptosis, which are important contributions to their anticancer effects. This suggests that these compounds could be developed into medications that prevent the growth of cancer cells .

Selectivity for HDAC Isoforms

Research indicates that certain derivatives of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate exhibit selectivity for specific HDAC isoforms. This selectivity is beneficial for reducing side effects and increasing the therapeutic efficacy of HDAC inhibitors as cancer treatments .

Molecular Formula and Structure Analysis

The molecular formula of 2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is C16H10ClNO3 . Understanding its molecular structure is essential for synthesizing derivatives with improved pharmacological properties and for computational modeling of its interactions with biological targets.

Safety and Usage Guidelines

It’s important to consider the safety profile and usage guidelines for handling this compound. Researchers must be aware of the material safety data sheets (MSDS) and adhere to proper laboratory practices when working with this chemical to ensure safety and compliance with regulations .

properties

IUPAC Name

[2-(4-chlorophenyl)-2-oxoethyl] 2-oxo-1H-quinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClNO4/c19-12-7-5-11(6-8-12)16(21)10-24-18(23)14-9-17(22)20-15-4-2-1-3-13(14)15/h1-9H,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FELOMABFBSRQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)OCC(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate

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